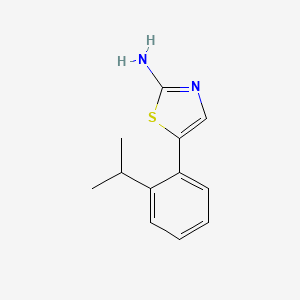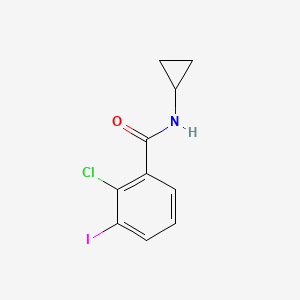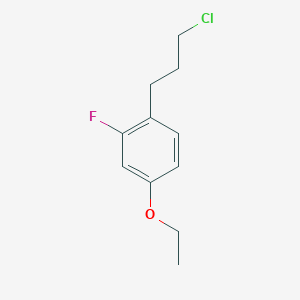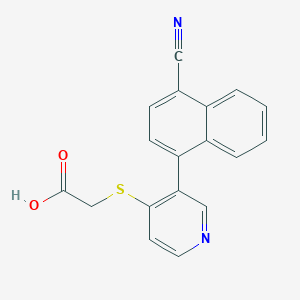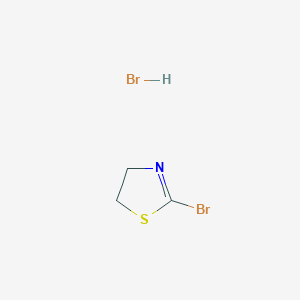
2-Bromothiazoline hbr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromothiazoline hydrobromide is a chemical compound with the molecular formula C3H3BrN2S·HBr It is a derivative of thiazoline, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromothiazoline hydrobromide typically involves the bromination of thiazoline. One common method includes the reaction of thiazoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-bromothiazoline hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of bromine generators and optimized reaction conditions can facilitate large-scale production. For instance, the bromination process can be intensified using photochemical methods, which allow for precise control over the reaction parameters and improved product quality .
化学反応の分析
Types of Reactions: 2-Bromothiazoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse thiazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form thiazole derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of 2-bromothiazoline hydrobromide can yield thiazoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide and bromine are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thiazolines and thiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-Bromothiazoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of 2-bromothiazoline hydrobromide involves its reactivity with various biological and chemical targets. The bromine atom in the compound can participate in electrophilic addition and substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of bioactive compounds and enzyme inhibitors .
類似化合物との比較
2-Bromothiazole: A closely related compound with similar reactivity but different applications.
N-Bromosuccinimide: Another brominating agent used in organic synthesis, known for its role in radical bromination reactions.
2-Bromothiophene: A compound with a similar structure but different electronic properties and reactivity.
Uniqueness: 2-Bromothiazoline hydrobromide is unique due to its specific reactivity profile and the presence of both sulfur and nitrogen atoms in the thiazoline ring. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and research .
特性
分子式 |
C3H5Br2NS |
|---|---|
分子量 |
246.95 g/mol |
IUPAC名 |
2-bromo-4,5-dihydro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C3H4BrNS.BrH/c4-3-5-1-2-6-3;/h1-2H2;1H |
InChIキー |
XTQJBSQSIHPKPC-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


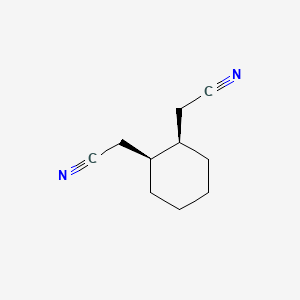

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
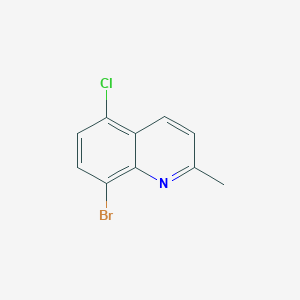

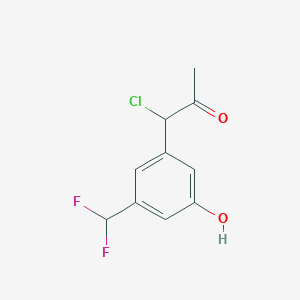
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
